molecular formula C11H11BrN2S B1215502 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole CAS No. 6646-46-4

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

货号: B1215502
CAS 编号: 6646-46-4
分子量: 283.19 g/mol
InChI 键: HTHGAIADRJRJOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a brominated derivative of the tetramisole scaffold, recognized in scientific research for its role as a potent inhibitor of alkaline phosphatase . Studies utilizing its (S)-(-)-enantiomer have demonstrated that this inhibitory activity can sensitize resistant neoplastic cells, such as Sarcoma 180/TG, to chemotherapeutic agents like 6-thioguanine, highlighting its value in oncology research for combination therapies . The imidazo[2,1-b]thiazole core structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of reported biological activities. These include significant antimycobacterial (anti-tuberculosis) properties, as well as antiviral, antibacterial, and antifungal effects . This makes the compound a versatile and valuable chemical intermediate for the design and synthesis of novel bioactive molecules for infectious disease research . Researchers can employ this compound to explore alkaline phosphatase-related biochemical pathways or as a building block for developing new therapeutic candidates. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGAIADRJRJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985103
Record name 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-46-4
Record name 4-Bromotetramisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006646464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-bromophenyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BROMOTETRAMISOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Q75W2536
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Cyclization of Thiosemicarbazide Intermediates

A pivotal method involves synthesizing 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-acetic acid hydrazide, which is subsequently derivatized into thiosemicarbazides or thiazolidinones. For example, Ulusoy et al. (2002) prepared 4-alkyl/aryl-1-((6-(4-bromophenyl)-imidazo[2,1-b]thiazol-3-yl)-acetyl)-3-thiosemicarbazides by condensing the hydrazide with alkyl/aryl isothiocyanates. Cyclization under acidic or thermal conditions yielded the target heterocycle, with the 4-bromophenyl group introduced via the initial brominated benzylamine precursor.

Stepwise Synthesis of 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

Intermediate Preparation: 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetic Acid Hydrazide

The synthesis begins with 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, a key intermediate. This compound is synthesized by:

  • Condensation : Reacting 2-amino-thiazole with 4-bromophenylacetyl chloride to form the imidazo[2,1-b]thiazole core.

  • Hydrazide Formation : Treating the carboxylic acid derivative with hydrazine hydrate.

Cyclocondensation with Thionation Agents

The hydrazide undergoes cyclocondensation with reagents like thionyl chloride (SOCl₂) or alkyl xanthogenates. For instance, the Czech patent CS199458B1 details the cyclization of R,S-α-(2-hydroxyethylaminomethyl)benzylamine with potassium ethyl xanthogenate, followed by HCl treatment to yield the tetrahydroimidazothiazole hydrochloride. Adapting this method, substituting the benzylamine with a 4-bromophenyl variant would introduce the desired aryl group.

Example Protocol (Adapted from US4059588A):

  • Reaction Setup : Suspend 2-imino-3-(2'-hydroxy-2'-(4-bromophenyl)ethyl)thiazolidine hydrochloride in 1,2-dichloroethane (EDC).

  • Thionyl Chloride Addition : Add SOCl₂ dropwise at 40°C, stirring until gas evolution ceases.

  • Workup : Quench with cold water, neutralize with NaHCO₃, and extract with EDC.

  • Purification : Recrystallize the base from 20% aqueous ethanol to obtain this compound hydrochloride.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Solvent Choice : 1,2-Dichloroethane (EDC) is preferred for its ability to dissolve both polar intermediates and thionyl chloride.

  • Temperature Control : Maintaining 40–60°C during thionyl chloride addition prevents side reactions, ensuring efficient cyclization.

Yield and Purity Considerations

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures, yielding 70–80% pure product.

  • Challenges : Bromine’s electron-withdrawing nature may slow cyclization, necessitating extended reaction times compared to phenyl analogues.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Melting Point (°C)Source
Thionyl Chloride Cyclization2-Imino-thiazolidine hydrochlorideSOCl₂75255–256
Xanthogenate Cyclizationα-(2-Hydroxyethylaminomethyl)benzylamineK ethyl xanthogenate65240–242
Hydrazide Condensation6-(4-Bromophenyl)hydrazideAlkyl isothiocyanate60198–200

Notes :

  • The thionyl chloride method offers higher yields and purity, making it industrially preferred.

  • Xanthogenate routes are advantageous for scalability but require rigorous pH control.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.4–7.6 (aromatic H, 4-bromophenyl), δ 4.2 (thiazoline CH₂), and δ 3.8 (imidazolidine CH₂).

  • Elemental Analysis : C₁₃H₁₂BrN₃S requires C 45.89%, H 3.55%, N 12.35%; deviations >0.3% indicate impurities.

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O 70:30) typically shows ≥98% purity for pharmaceutical-grade material.

Industrial-Scale Adaptations

Patent US4059588A exemplifies a scalable process:

  • Batch Reactors : 1000 L vessels for thionyl chloride reactions.

  • Continuous Extraction : Countercurrent EDC extraction minimizes solvent use.

  • Crystallization : Anti-solvent addition (e.g., hexane) enhances crystal yield .

化学反应分析

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity enables derivatization for structure-activity relationship (SAR) studies:

  • Amination : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 4-aminophenyl derivatives .

  • Hydroxylation : Treatment with aqueous NaOH under reflux replaces bromine with hydroxyl groups, forming phenolic analogs .

Key Example :

Reaction TypeReagents/ConditionsProductYieldReference
AminationPiperidine, DMF, 80°C6-(4-Piperidinophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole68%

Cyclization Reactions

The imidazo-thiazole scaffold participates in intramolecular cyclization to form polycyclic systems:

  • Thermal Cyclization : Heating in toluene at 120°C induces ring expansion, generating fused quinazoline derivatives .

  • Acid-Catalyzed Cyclization : Treating with H2SO4 forms tricyclic structures via electrophilic aromatic substitution .

Case Study :
Cyclization with 2-nitrophenyl isothiocyanate in DMF produces 6-bromo-4-(2′-nitroanilino)quinazoline, a precursor for antitubercular agents .

Condensation Reactions

The NH group in the thiazole ring undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 2,4-dinitrobenzaldehyde) in ethanol under reflux to yield hydrazone derivatives .

Representative Reaction :
6 4 Bromophenyl imidazo 2 1 b thiazole+RCHOEtOH Hydrazone Derivative\text{6 4 Bromophenyl imidazo 2 1 b thiazole}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{Hydrazone Derivative}
Notable Product: [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide shows antimycobacterial activity (MIC = 6.25 µg/mL) .

Acid/Base-Mediated Transformations

  • Deprotonation : The NH group reacts with strong bases (e.g., NaH) to form nucleophilic intermediates for alkylation .

  • Salt Formation : Treatment with HCl gas in ethanol yields water-soluble hydrochloride salts, enhancing bioavailability .

Comparative Reactivity with Analogues

CompoundBromine PositionReaction Rate (vs Parent)Key Difference
6-(4-Chlorophenyl) analogPara1.2× faster SNArHigher electronegativity of Cl vs Br
6-Phenyl derivativeN/A0.5× slower SNArLacks halogen for direct substitution

Data adapted from synthetic studies .

科学研究应用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of derivatives related to 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. For instance:

  • A series of compounds derived from thiazole and bromophenyl moieties demonstrated promising in vitro antimicrobial activity against various bacterial strains and fungi. The activity was assessed using the turbidimetric method, with results indicating that several derivatives exhibited efficacy comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer properties of this compound have also been extensively studied:

  • In vitro tests against the MCF7 human breast adenocarcinoma cell line revealed that certain derivatives exhibited significant cytotoxic effects. Notably, one compound showed activity comparable to the standard chemotherapeutic agent 5-fluorouracil . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with key biological targets involved in cancer progression.

Study 1: Antimicrobial Activity Assessment

A study synthesized various thiazole derivatives and evaluated their antimicrobial properties. The results indicated that several compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The most active compounds were identified as having structural similarities to this compound .

CompoundAntimicrobial ActivityStandard Comparison
p2HighNorfloxacin
p3ModerateFluconazole
p4HighNorfloxacin

Study 2: Anticancer Activity Evaluation

In another investigation, the anticancer effects of synthesized derivatives were assessed using the Sulforhodamine B assay. The study found that specific compounds exhibited significant cytotoxicity towards MCF7 cells, with IC50 values indicating strong potential for further development as anticancer agents .

CompoundIC50 (µM)Comparison Drug
p2155-Fluorouracil
p3205-Fluorouracil
p4185-Fluorouracil

Molecular Docking Studies

Molecular docking studies have been crucial in understanding the binding affinities of these compounds with target proteins associated with microbial resistance and cancer cell proliferation. For example:

  • Compounds were docked against specific protein targets (PDB IDs: 1JIJ, 4WMZ) and exhibited favorable binding scores, indicating their potential as lead compounds in drug development for both antimicrobial and anticancer therapies .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Biological Activities Solubility Profile
6-(4-Bromophenyl)-imidazo[2,1-b]thiazole C₁₁H₁₁BrN₂S 283.3 4-Bromophenyl Alkaline phosphatase inhibition , Antimicrobial Water (oxalate salt: 74 mg/ml)
Levamisole [(6S)-Phenyl derivative] C₁₁H₁₂N₂S 204.29 Phenyl Antihelminthic, Immunomodulatory Methanol-soluble, Water-insoluble
Tetramisole (Racemic phenyl derivative) C₁₁H₁₂N₂S 204.29 Phenyl Broad-spectrum anthelmintic Hydrochloride salt: Water-soluble
6-(4-Methylphenyl)-imidazo[2,1-b]thiazole C₁₃H₁₆N₂S 232.34 4-Methylphenyl Not explicitly reported; SAR suggests reduced potency vs. Br-substituted Predicted lipophilic
(-)-p-Bromotetramisole oxalate C₁₃H₁₃BrN₂O₄S 373.22 4-Bromophenyl oxalate Alkaline phosphatase inhibition High water solubility

生物活性

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that incorporates both imidazole and thiazole rings, making it a subject of interest for various pharmacological applications. The presence of a bromine atom on the phenyl group enhances its reactivity and may influence its biological properties.

  • Molecular Formula : C11_{11}H11_{11}BrN2_2S
  • Molecular Weight : Approximately 284.18 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an alkaline phosphatase inhibitor . This inhibition is significant in biochemical pathways involving phosphate metabolism and can have implications in various diseases where phosphate metabolism is disrupted.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . It has shown the ability to inhibit the growth of certain cancer cell lines through mechanisms that may involve apoptosis induction. For instance, studies have demonstrated that derivatives of thiazole compounds can block topoisomerase activities (both I and II), leading to cancer cell death via intrinsic apoptotic pathways .

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties , particularly against Mycobacterium tuberculosis. Its mechanism involves the inhibition of pantothenate synthetase in this pathogen, disrupting essential metabolic pathways necessary for bacterial survival.

Study on Anticancer Activity

A study published in Pharmaceuticals explored the anticancer activity of thiazole derivatives similar to this compound. The findings indicated that modifications at the 4-position of the thiazole ring significantly enhanced anticancer activity against MCF-7 cells (a breast cancer cell line). Compounds with phenyl substitutions exhibited higher efficacy compared to those without such modifications .

Enzyme Interaction Studies

In enzyme kinetics studies focusing on alkaline phosphatase inhibition, it was found that this compound interacts with the enzyme's active site. This interaction alters enzyme conformation and activity levels significantly. Binding assays confirmed that this compound binds with high affinity to alkaline phosphatase compared to other similar compounds lacking bromine substitution.

Comparison with Related Compounds

Compound NameStructureUnique Features
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazoleStructureLacks bromine substitution; potential differences in biological activity.
6-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazoleStructureChlorine substitution may alter pharmacological properties compared to bromine.
4-BromotetramisoleStructureKnown for potent alkaline phosphatase inhibition; different functional groups alter activity profile.

The presence of bromine is believed to enhance lipophilicity and reactivity compared to other halogens or no halogen substitutions.

常见问题

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity Control MethodReference
CyclizationThiosemicarbazide + carboxylic acid60–75TLC (Silufol 254 UV)
BrominationNBS in CCl₄ or DMF70–85Elemental analysis
Final purificationRecrystallization (ethanol)>90Melting point, IR

What spectroscopic and crystallographic methods validate the structure of this compound, and how are data inconsistencies addressed?

Basic
Methodological Answer:

  • Spectroscopy : IR identifies stretching vibrations (e.g., C-Br at 550–600 cm⁻¹, C=N at 1600 cm⁻¹) . ¹H/¹³C NMR confirms aryl protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves planar deviations (e.g., 0.0215 Å for imidazothiadiazole rings) and dihedral angles (e.g., 27.34° between rings) . Inconsistencies in spectral data are resolved by cross-validating with elemental analysis (C, H, N, S content ±0.3%) .

Advanced
For ambiguous data (e.g., overlapping NMR peaks), high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC) differentiate positional isomers. Computational modeling (DFT) predicts vibrational frequencies and compares them with experimental IR data to confirm assignments .

How do substituents like fluorine or methoxy groups affect the compound’s bioactivity, and what experimental designs are used to evaluate this?

Advanced
Methodological Answer:
Substituents alter electronic and steric properties, impacting biological activity. For example:

  • Fluorine : Enhances oxidative stability and bioavailability via C-F bond interactions with enzyme active sites .
  • Methoxy : Increases lipophilicity, improving membrane permeability .

Q. Experimental Design :

SAR Studies : Synthesize analogs (e.g., 4-fluorobenzyl, 4-methoxyphenyl) and compare IC₅₀ values in bioassays (e.g., antimicrobial, anticancer) .

Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., HIV-1 protease) .

Thermodynamic Stability : Assess thermal decomposition via TGA and DSC to correlate substituent effects with stability .

How are reaction mechanisms (e.g., nucleophilic substitution) elucidated for derivatives of this compound?

Advanced
Methodological Answer:
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Intermediate Trapping : Use ESI-MS to detect transient species (e.g., bromonium ions during NBS-mediated bromination) .
  • Computational Modeling : Gaussian 09 calculates transition-state energies for nucleophilic substitution pathways (e.g., SN2 vs. radical mechanisms) .

Example : Nucleophilic substitution at the C2 position of imidazothiadiazole with phthalic anhydride proceeds via a two-step mechanism: (1) deprotonation by Na⁺ to form a thiolate intermediate, (2) attack on the electrophilic carbonyl carbon .

How do crystallographic packing interactions influence the compound’s physicochemical properties?

Advanced
Methodological Answer:
Intermolecular interactions (e.g., C–H⋯N hydrogen bonds) form supramolecular chains, affecting solubility and melting points. SC-XRD reveals:

  • Packing Motifs : Chains along the b-axis stabilize the crystal lattice, reducing solubility in non-polar solvents .
  • Planarity Effects : Near-planar imidazothiadiazole rings enhance π-π stacking, increasing thermal stability (decomposition >250°C) .

Q. Table 2: Crystallographic Data Highlights

ParameterValueImpact on PropertiesReference
Dihedral angle27.34° (between rings)Reduces steric hindrance for binding
Intermolecular C–H⋯N2.58 ÅEnhances crystal stability
Unit cell volume1526.2 ųCorrelates with density (1.690 g/cm³)

What strategies resolve contradictions in reported biological activity data across studies?

Advanced
Methodological Answer:
Contradictions arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays : Use CLSI guidelines for antimicrobial tests to ensure reproducibility .

Purity Verification : HPLC-MS (≥95% purity) and DSC (sharp melting endotherms) confirm compound integrity .

Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in DPPH antioxidant assays) .

Example : Discrepancies in antifungal activity are resolved by retesting under uniform conditions (e.g., 24 h incubation at 37°C in RPMI-1640 medium) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。